molecular formula C32H44N4+2 B14260502 1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine CAS No. 162664-44-0

1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine

Cat. No.: B14260502
CAS No.: 162664-44-0
M. Wt: 484.7 g/mol
InChI Key: WKUWQOOBTXYONE-UHFFFAOYSA-N
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Description

1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine is a quaternary ammonium compound known for its antimicrobial properties. It consists of two aminoquinaldinium rings connected by a decyl chain, making it amphipathic. This compound is used in various applications, including as an antiseptic and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine typically involves the quaternization of quinoline derivatives. One common method involves reacting 4-(dimethylamino)quinoline with a decylating agent under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, hydrogen peroxide, or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes. It interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .

Properties

CAS No.

162664-44-0

Molecular Formula

C32H44N4+2

Molecular Weight

484.7 g/mol

IUPAC Name

1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine

InChI

InChI=1S/C32H44N4/c1-33(2)29-21-25-35(31-19-13-11-17-27(29)31)23-15-9-7-5-6-8-10-16-24-36-26-22-30(34(3)4)28-18-12-14-20-32(28)36/h11-14,17-22,25-26H,5-10,15-16,23-24H2,1-4H3/q+2

InChI Key

WKUWQOOBTXYONE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=[N+](C2=CC=CC=C21)CCCCCCCCCC[N+]3=CC=C(C4=CC=CC=C43)N(C)C

Origin of Product

United States

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